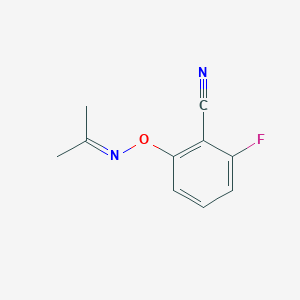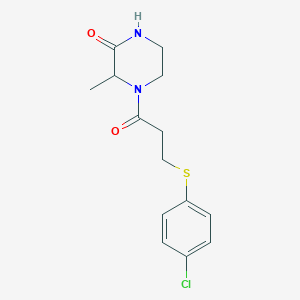
6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 84%, and the melting point was 107–109°C . The 1H NMR and 13C NMR spectra were also provided, offering detailed information about the structure of the compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its NMR data . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule, while the 13C NMR spectrum provides information about the carbon atoms .Chemical Reactions Analysis
This compound is involved in the inhibition of cell cycle progression at both G1 and G2/M phase . It is also involved in inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR data . For example, the melting point is 107–109°C . The NMR data also provide information about the structure of the compound .Applications De Recherche Scientifique
Drug Synthesis and Medicinal Chemistry
Quinoline derivatives, including 6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde, serve as essential scaffolds in drug discovery. Researchers have explored their potential as lead compounds for developing novel pharmaceutical agents. The compound’s heterocyclic structure offers opportunities for functionalization, making it a valuable starting point for designing bioactive molecules .
Catalyst Development
The quinoline framework, including our compound of interest, has been investigated for its catalytic properties. Researchers explore its potential as a ligand or catalyst in various chemical transformations. These applications range from organic synthesis to transition metal-catalyzed reactions. The compound’s substituents and functional groups play a crucial role in determining its catalytic activity .
Material Science Advancements
Quinoline-based compounds find applications in material science. Researchers have studied their use in designing functional materials, such as luminescent dyes, liquid crystals, and conductive polymers. The unique electronic properties of quinoline derivatives make them attractive candidates for developing innovative materials .
Photophysical Properties and Sensors
6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde exhibits interesting photophysical properties. Its fluorescence behavior and sensitivity to environmental changes (such as pH or metal ions) make it suitable for sensor applications. Researchers have explored its use in fluorescence-based assays and chemical sensing platforms .
Antimicrobial and Anticancer Activities
Quinoline derivatives have shown promising biological activities. While specific studies on our compound are limited, related quinolines exhibit antimicrobial and anticancer properties. Researchers continue to investigate their mechanisms of action and potential therapeutic applications .
Coordination Chemistry and Metal Complexes
The nitrogen-rich quinoline scaffold readily forms coordination complexes with transition metals. Researchers have synthesized metal complexes using quinoline-based ligands, including our compound. These complexes find applications in catalysis, luminescence, and materials science. The ligand’s substituents influence the stability and reactivity of these complexes .
Mécanisme D'action
Propriétés
IUPAC Name |
6,8-dimethyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-3-5-20-6-4-18/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYZBPXCIKTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCOCC3)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)
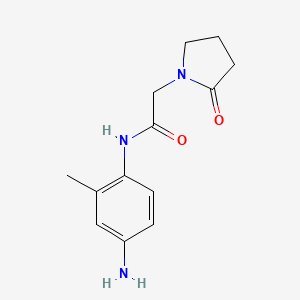
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)
![N-(2-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2594436.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)
![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)
![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)
![3-(Methoxymethyl)-5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2594442.png)
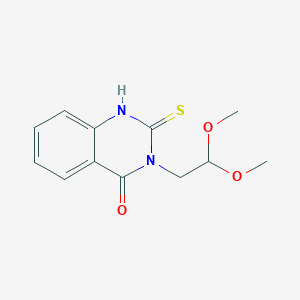
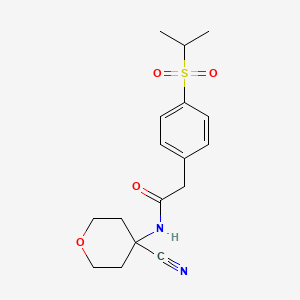
![N,N-diethyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2594448.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)
